molecular formula C6H9N5O2S B12922787 4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide CAS No. 89465-63-4

4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B12922787
CAS No.: 89465-63-4
M. Wt: 215.24 g/mol
InChI Key: XUBDIUNIULKZHE-UHFFFAOYSA-N
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Description

4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of ethylurea with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography, is common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include the use of solvents, catalysts, and controlled temperatures to achieve the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide include other thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole

Uniqueness

What sets 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide apart from other similar compounds is its unique combination of functional groups, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89465-63-4

Molecular Formula

C6H9N5O2S

Molecular Weight

215.24 g/mol

IUPAC Name

4-(ethylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C6H9N5O2S/c1-2-8-6(13)9-5-3(4(7)12)10-14-11-5/h2H2,1H3,(H2,7,12)(H2,8,9,11,13)

InChI Key

XUBDIUNIULKZHE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NSN=C1C(=O)N

Origin of Product

United States

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